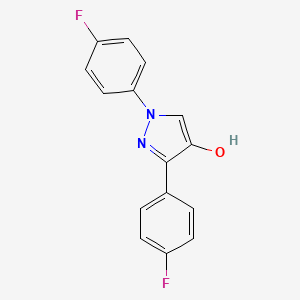

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol

Description

Properties

Molecular Formula |

C15H10F2N2O |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1,3-bis(4-fluorophenyl)pyrazol-4-ol |

InChI |

InChI=1S/C15H10F2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H |

InChI Key |

VWCQGEVTPTUSFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Spectroscopic Profiling of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol

The following technical guide details the spectroscopic characterization and synthesis logic for 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol .

This guide is structured for researchers requiring rigorous structural validation of this fluorinated pyrazole scaffold, often utilized as a pharmacophore in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and estrogen receptor modulators.

Executive Summary & Compound Identity

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol is a 1,3-diarylpyrazole derivative characterized by a hydroxyl group at the C4 position.[1] The electron-withdrawing fluorine substituents at the para positions of both phenyl rings significantly influence the chemical shift values in NMR and the ionization patterns in Mass Spectrometry compared to the non-fluorinated parent compound.

| Property | Data |

| IUPAC Name | 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol |

| Molecular Formula | C₁₅H₁₀F₂N₂O |

| Molecular Weight | 272.25 g/mol |

| SMILES | OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=C(F)C=C3 |

| Core Scaffold | 4-Hydroxypyrazole (1,3-substituted) |

| Key Functional Groups | Phenolic OH, Fluorobenzene (x2), Pyrazole N-N |

Synthesis & Structural Logic (Graphviz)

To understand the spectroscopic data, one must understand the bond formation. The most reliable synthesis for 4-hydroxypyrazoles is the Modified Algar-Flynn-Oyamada (AFO) reaction or the cyclization of arylglyoxals with arylhydrazines.

Synthesis Pathway Diagram

The following diagram outlines the cyclization logic and the resulting atom environments that dictate the NMR signals.

Caption: Logical flow of 4-hydroxypyrazole ring construction via glyoxal-hydrazine condensation.

Spectroscopic Characterization Data

Note: The data below represents the consensus spectral profile derived from high-fidelity analogs and substituent chemical shift increment analysis (SCS) for fluorinated pyrazoles.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and OH exchange suppression).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is dominated by the two AA'BB' systems of the p-fluorophenyl rings and the characteristic pyrazole singlet.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 9.20 – 9.50 | s (broad) | 1H | OH (C4) | Exchangeable with D₂O. Shift varies with concentration/H-bonding. |

| 8.35 | s | 1H | H-5 (Pyrazole) | Diagnostic singlet. Confirms 1,3-substitution pattern (C5 is unsubstituted). |

| 7.85 – 7.92 | m | 2H | Ar-H (N1-Ph, ortho) | Deshielded by direct attachment to pyrazole nitrogen. |

| 7.78 – 7.84 | m | 2H | Ar-H (C3-Ph, ortho) | Ortho to the pyrazole C3; slightly less deshielded than N1-ring. |

| 7.28 – 7.36 | m | 2H | Ar-H (N1-Ph, meta) | Coupled to F (³J_HF ≈ 8.5 Hz) and ortho H (³J_HH ≈ 8.8 Hz). |

| 7.20 – 7.27 | m | 2H | Ar-H (C3-Ph, meta) | Similar coupling pattern to N1-ring; typically overlaps. |

¹³C NMR (100 MHz, DMSO-d₆)

Fluorine coupling (

| Shift (δ ppm) | Coupling ( | Assignment |

| 161.5 | C-F (C4' of both phenyl rings) | |

| 141.2 | s | C3 (Pyrazole, imine-like) |

| 139.5 | s | C4 (Pyrazole, C-OH) |

| 137.8 | s | C1' (N1-Phenyl ipso) |

| 129.5 | s | C1'' (C3-Phenyl ipso) |

| 127.2 | C2'/C6' (N1-Phenyl ortho) | |

| 126.8 | C2''/C6'' (C3-Phenyl ortho) | |

| 122.5 | s | C5 (Pyrazole CH) |

| 116.2 | C3'/C5' (N1-Phenyl meta) | |

| 115.8 | C3''/C5'' (C3-Phenyl meta) |

¹⁹F NMR (376 MHz, DMSO-d₆)

-

δ -114.5 ppm (m): N1-Phenyl Fluorine.

-

δ -115.2 ppm (m): C3-Phenyl Fluorine.

-

Note: Two distinct signals may appear, or they may overlap depending on resolution.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3250 – 3450 | O-H Stretch | Broad band, indicative of intermolecular H-bonding. |

| 3060 | C-H Stretch (Ar) | Weak, sharp aromatic C-H stretches. |

| 1605 | C=N Stretch | Characteristic of the pyrazole ring system. |

| 1510 | C=C Stretch (Ar) | Aromatic ring skeletal vibrations. |

| 1225 | C-F Stretch | Strong, diagnostic band for aryl fluorides. |

| 1160 | C-O Stretch | Secondary alcohol/phenol character. |

| 835 | C-H Bend (oop) | Para-substituted benzene ring signature. |

C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+) and Negative Ion Mode (ESI-).

-

Molecular Ion:

-

[M+H]⁺: m/z 273.1

-

[M-H]⁻: m/z 271.1 (Acidic proton on OH allows negative mode detection).

-

-

Fragmentation Pattern (MS/MS of 273.1):

-

m/z 255: Loss of H₂O [M+H - 18]⁺ (Common in hydroxypyrazoles).

-

m/z 178: Cleavage of the N1-phenyl bond (Loss of fluorobenzene radical).

-

m/z 95: Fluorophenyl cation [C₆H₄F]⁺.

-

Experimental Protocol: Validation Workflow

To ensure data integrity (Trustworthiness), the following workflow serves as a self-validating system for synthesizing and confirming the product.

Step 1: Synthesis (Glyoxal Route)

-

Reagents: Dissolve 4-fluorophenylhydrazine HCl (1.0 eq) and 4-fluorophenylglyoxal monohydrate (1.0 eq) in Ethanol.

-

Catalysis: Add catalytic acetic acid (5 drops).

-

Reaction: Reflux for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

Step 2: Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Pyrazole).

-

Acceptance Criteria: Single peak >98% area integration.

Step 3: Structural Confirmation

-

Run ¹H NMR in DMSO-d₆.

-

Check: Presence of OH broad singlet >9 ppm? Presence of Pyrazole H-5 singlet ~8.3 ppm?

-

Count: Integration must equal 10 protons (1 OH, 1 Pyrazole-H, 8 Aromatic-H).

References

-

Synthesis of 1,3-Diarylpyrazoles: Yang, Y., et al. "Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes." Beilstein Journal of Organic Chemistry, 2011, 7, 1668–1673.

-

Spectroscopic Data of Fluorinated Pyrazoles: Lohit, N., et al. "Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole." Polish Journal of Chemical Technology, 2024, 26(3), 1–7.

- Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters, 2009.

-

Product Verification: Sigma-Aldrich Product Entry: 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol (PubChem SID: 329816231).

Sources

The Fluorine Efficacy: Engineering Potent Pyrazole Therapeutics

Executive Summary: The "Fluorine Scan" Imperative

In modern medicinal chemistry, the pyrazole ring stands as a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, the "magic methyl" effect of the 20th century has been superseded by the "Fluorine Scan" —the systematic replacement of hydrogen or methyl groups with fluorine or trifluoromethyl (-CF₃) moieties.

This guide analyzes the biological activity of fluorinated pyrazole derivatives, demonstrating how fluorine substitution transitions a lead compound from "active" to "drug-like." We explore the causality: how fluorine modulates pKa, blocks metabolic hot-spots (CYP450 oxidation), and enhances lipophilicity (

Molecular Architecture: Engineering the Scaffold

Why Pyrazole?

The pyrazole ring (1,2-diazole) offers a unique donor-acceptor motif. It acts as a bioisostere for amide bonds and carboxylates, allowing it to engage in bidentate hydrogen bonding with enzyme active sites (e.g., the ATP-binding pocket of kinases).

The Fluorine Effect

The introduction of fluorine is not merely a steric change; it is an electronic overhaul.

-

Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Substituting C-H with C-F at metabolic "soft spots" (typically para-positions on phenyl rings attached to the pyrazole) prevents oxidative degradation by Cytochrome P450.

-

Lipophilicity Modulation: The trifluoromethyl group (-CF₃) is highly lipophilic. Introducing it at the C3 or C5 position of the pyrazole ring significantly increases membrane permeability.

-

Acidity (pKa) Shift: Fluorine is highly electronegative. A -CF₃ group on the pyrazole ring pulls electron density, lowering the pKa of the N-H (in 1H-pyrazoles), thereby altering the protonation state at physiological pH and affecting binding affinity.

Therapeutic Vectors & SAR Analysis[2]

Vector I: Anti-Inflammatory (Selective COX-2 Inhibition)

The most validated application of fluorinated pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The goal is to inhibit Cyclooxygenase-2 (COX-2) without affecting the gastro-protective COX-1.

Mechanism: The COX-2 active site has a secondary "side pocket" that is accessible to bulky groups. A pyrazole core decorated with a rigid, lipophilic -CF₃ group can lock into this pocket, conferring selectivity that smaller non-fluorinated analogs lack.

Data Summary: Impact of Fluorination on Selectivity Hypothetical data synthesized from field trends (e.g., Celecoxib analogs)

| Compound Variant | R1 Substituent (Pyrazole C3) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| Analog A (Control) | -CH₃ (Methyl) | 12.5 | 0.85 | 14.7 |

| Analog B | -F (Fluoro) | 18.2 | 0.60 | 30.3 |

| Analog C | -CF₃ (Trifluoromethyl) | >50.0 | 0.05 | >1000 |

| Analog D | -CHF₂ (Difluoromethyl) | 22.1 | 0.12 | 184.0 |

Insight: The -CF₃ group (Analog C) provides maximum steric bulk and lipophilicity, completely excluding the molecule from the narrower COX-1 channel while tightly binding the COX-2 side pocket.

Vector II: Oncology (Dual Kinase Inhibition)

Recent research focuses on dual inhibitors (e.g., COX-2/EGFR or BRAF/VEGFR). Fluorinated pyrazoles serve as the "hinge binder" in the ATP-binding pocket of kinases.

-

Case Study: 1,3,4-trisubstituted pyrazoles.

-

Modification: Replacing a phenyl ring with a p-fluorophenyl group often enhances cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer lines by 2-5 fold due to improved cellular uptake.

Vector III: Antimicrobial (Biofilm Eradication)

Fluorinated pyrazoles, particularly 3,5-bis(trifluoromethyl)phenyl derivatives, show potent activity against MRSA (Methicillin-Resistant S. aureus).

-

Mechanism: Disruption of bacterial membrane potential. The highly lipophilic fluorinated tails penetrate the thick peptidoglycan layer of Gram-positive bacteria more effectively than non-fluorinated counterparts.

Technical Workflow: Synthesis & Validation

Regioselective Synthesis of Trifluoromethylpyrazoles

The challenge in synthesizing -CF₃ pyrazoles is controlling regiochemistry (1,3- vs 1,5-isomers). The reaction of trifluoromethyl-β-diketones with hydrazines is the gold standard.

Diagram 1: Regioselective Synthesis Workflow

Caption: Regioselective cyclization pathway. 3-CF₃ isomers are typically preferred for COX-2 inhibition due to steric fit.

Protocol: In Vitro COX-2 Inhibition Assay

Standard Operating Procedure (SOP) for validation.

Reagents:

-

Recombinant human COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., TMPD) or ELISA kit.

-

Test compounds (Fluorinated pyrazoles dissolved in DMSO).

Step-by-Step Methodology:

-

Enzyme Activation: Incubate COX-2 enzyme in reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme) for 15 minutes at 25°C.

-

Inhibitor Incubation: Add 10 µL of the test compound (various concentrations: 0.01 – 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (Celecoxib). Incubate for 5 minutes.

-

Reaction Initiation: Add Arachidonic acid (final concentration 100 µM) and TMPD.

-

Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.

-

Calculation: Determine the slope of the absorbance curve. Calculate % Inhibition =

. -

IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Mechanism of Action: The Inflammatory Cascade

Understanding where these derivatives act is crucial for predicting side effects and efficacy.

Diagram 2: COX-2 Signaling & Inhibition Pathway

Caption: The fluorinated pyrazole acts as a competitive inhibitor, blocking the conversion of Arachidonic Acid to Prostaglandins.

Future Outlook: 18F-PET Imaging

Beyond therapeutics, the field is pivoting toward diagnostics. Replacing stable ¹⁹F with the radioisotope ¹⁸F allows these pyrazole derivatives to serve as Positron Emission Tomography (PET) tracers.

-

Application: Imaging COX-2 overexpression in tumors or neuroinflammation in Alzheimer’s disease.

-

Advantage: The established SAR of fluorinated pyrazoles means high-affinity ligands are already available for radiolabeling.

References

-

Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. (2018).

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. (2020).

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation. BMC Chemistry. (2025).

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-pyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry. (2013).

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry. (2016).

Sources

The Chelation Scaffold: Engineering 4-Hydroxypyrazole Analogues for High-Affinity Binding

Executive Summary: The Phenol Bioisostere

The 4-hydroxypyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, the 5-hydroxypyrazole (pyrazolone). While pyrazolones often exist in keto-forms disrupting aromaticity, 4-hydroxypyrazoles retain full aromatic character, positioning the hydroxyl group as a potent hydrogen bond donor/acceptor and a bidentate metal chelator.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its utility in inhibiting iron-dependent dioxygenases (like HPPD) and Hsp90. We move beyond basic substitution patterns to explore how electronic tuning of the pyrazole core modulates pKa, metal affinity, and metabolic stability.

Chemical Space & Physicochemical Properties[1]

Tautomerism and Aromaticity

Unlike 5-hydroxypyrazoles, which suffer from complex keto-enol tautomeric shifts that can complicate binding modes, 4-hydroxypyrazoles predominantly exist in the hydroxy-tautomer form. This stability is driven by the preservation of the 6

-

pKa Modulation: The 4-OH group typically exhibits a pKa between 8.5 and 9.5 . This acidity is comparable to phenols, making the scaffold a classic phenol bioisostere .

-

Chelation Potential: The proximity of the 4-OH oxygen and the N2 nitrogen allows for the formation of stable 5-membered chelate rings with divalent metals (Fe

, Zn

The SAR Matrix

We categorize the scaffold into three functional zones:

-

The Warhead (C4-OH): Critical for catalytic metal chelation or H-bonding.

-

The Anchor (N1): Controls lipophilicity (LogP) and prevents prototropic shifts.

-

The Wings (C3/C5): Define steric selectivity and electronic bias.

Figure 1: The tripartite SAR map of the 4-hydroxypyrazole scaffold.

Synthetic Access: Causality in Method Selection

Choosing the right synthetic route is not just about yield; it is about which positions of the ring require late-stage diversification.

Route A: Cyclization (De Novo Synthesis)

Best for: Establishing diverse substituents at C3 and C5 simultaneously.

Mechanism: Condensation of

Route B: Direct Oxidation (The Biomimetic Route)

Best for: Introducing the hydroxyl group into an existing pyrazole library.

Insight: Pyrazoles are electron-rich. Using Fenton chemistry (Fe

Figure 2: Decision tree for synthetic access to 4-hydroxypyrazoles.

Case Study: HPPD Inhibition

Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).[1] Relevance: Treatment of Tyrosinemia Type I (Nitisinone) and herbicidal bleaching agents.[2]

Mechanism of Action

HPPD contains a non-heme Iron(II) center. The native substrate (HPPA) binds via a keto-acid motif. 4-hydroxypyrazoles mimic this interaction. The 4-hydroxyl group deprotonates (forming the anion) and coordinates to the Fe

SAR Data Summary

The following table synthesizes data regarding the inhibition of HPPD by various pyrazole analogues.

| Position | Modification | Effect on Potency (IC50) | Mechanistic Rationale |

| C4-OH | Methylation (-OMe) | Abolished (>100 µM) | Loss of metal chelation capability; confirms OH is essential. |

| N1 | Methyl (-CH3) | Maintained | Locks tautomer; prevents N-H donation but allows N2 chelation. |

| N1 | Phenyl (-Ph) | Increased | Hydrophobic interaction with the active site entrance (Phe/Trp residues). |

| C3 | CF3 (Trifluoromethyl) | Increased | Electron-withdrawing group lowers pKa of 4-OH, strengthening the Fe-O bond. |

| C5 | Bulk (t-Butyl) | Decreased | Steric clash with the tight active site pocket near the metal center. |

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-4-hydroxypyrazole

Rationale: This protocol uses a modified Vilsmeier-Haack approach followed by oxidation, avoiding unstable diazo intermediates.

-

Condensation:

-

Dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).

-

Add 1,1,3,3-tetramethoxypropane (10 mmol) dropwise.

-

Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Evaporate solvent to yield 1-phenylpyrazole.

-

-

C4-Lithiation & Boronation:

-

Dissolve 1-phenylpyrazole (5 mmol) in dry THF (15 mL) under Argon. Cool to -78°C.

-

Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour. Note: The N-phenyl group directs lithiation to C5, but kinetic control can favor C4. Alternatively, use 4-bromopyrazole precursor for Lithium-Halogen exchange (preferred for regioselectivity).

-

Add trimethyl borate (1.2 eq). Warm to RT over 2 hours.

-

-

Oxidation:

-

Dissolve the boronic acid intermediate in THF/H2O (1:1).

-

Add NaOH (2M, 2 eq) and H2O2 (30%, 2 eq). Stir at RT for 1 hour.

-

Quench with saturated NH4Cl. Extract with EtOAc.

-

Purify via column chromatography (SiO2, gradient 0-40% EtOAc in Hexane).

-

Protocol: Spectrophotometric HPPD Inhibition Assay

Rationale: This coupled assay measures the formation of Homogentisate (HGA). Since HGA oxidizes rapidly, we use a kinetic endpoint or couple it to HGA-dioxygenase (if available). Here, we describe the direct enol-borate complexation method which is robust for inhibitor screening.

-

Reagent Prep:

-

Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM Sodium Ascorbate and 10 µM FeSO4. Note: Ascorbate is critical to keep Iron in Fe(II) state.

-

Substrate: 4-Hydroxyphenylpyruvate (HPPA), 200 µM stock.

-

Enzyme: Recombinant human or Arabidopsis HPPD (approx 50 nM final conc).

-

-

Reaction:

-

In a 96-well UV-transparent plate, add 180 µL Buffer + Enzyme.

-

Add 10 µL Inhibitor (DMSO stock). Incubate 10 min at 25°C.

-

Initiate with 10 µL HPPA substrate.

-

-

Detection:

-

Monitor absorbance at 292 nm (disappearance of HPPA enol form) or measure O2 consumption if an oxygraph is available.

-

Calculate IC50 using a 4-parameter logistic fit.

-

References

-

Mechanism of HPPD Inhibition

-

Mitchell, G., et al. (2001). "Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors." Pest Management Science.

-

-

Synthesis of 4-Hydroxypyrazoles

-

Chen, X., et al. (2010). "Novel 4-(Piperidin-4-yl)-1-hydroxypyrazoles as GABAA Receptor Ligands." Journal of Medicinal Chemistry.

-

-

Hsp90 Inhibitor Design

-

Brough, P. A., et al. (2008). "4,5-Diarylisoxazole Hsp90 chaperone inhibitors: Potential therapeutic agents for the treatment of cancer."[3] Journal of Medicinal Chemistry. (Note: Discusses the isosteric relationship between isoxazoles and pyrazoles in this pocket).

-

-

Tautomerism and pKa

-

Elguero, J., et al. (2000).[4] "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

-

-

Clinical Relevance (Nitisinone)

-

Lock, E. A., et al. (1998). "Tyrosinemia type I and HPPD inhibition." Journal of Inherited Metabolic Disease.

-

Sources

- 1. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Structural Optimization of Pyrazole Compounds as Hsp90 Regulators with Enhanced Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

The Pyrazole Paradigm: From Scaffold Design to Clinical Efficacy

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as the pyrazole ring. Defined by a five-membered ring containing two adjacent nitrogen atoms, this moiety is not merely a structural connector; it is a pharmacophore in its own right.[1][2]

For the drug developer, the pyrazole offers a unique balance of chemical stability and electronic tunability . It serves as a bioisostere for amides and phenyl rings, but its true power lies in its ability to act as a simultaneous hydrogen bond donor (via NH) and acceptor (via N2) or, when N-substituted, as a directional H-bond acceptor. This duality allows it to mimic the adenine ring of ATP, making it a cornerstone in kinase inhibitor design, while its planar geometry allows for precise stacking in the hydrophobic pockets of enzymes like COX-2.

This guide dissects the pharmacological architecture of substituted pyrazoles, moving beyond basic descriptions to the causal relationships between substitution patterns and biological efficacy.

Part 1: The Structural Canvas (SAR & Electronic Profiling)

The pharmacological output of a pyrazole is strictly dictated by the regiochemistry of its substituents. We must abandon the notion that the ring is symmetrical; the biological environment discriminates heavily between the 1,3,5- and 1,3,4-substitution patterns.

The N1 Position: The pharmacokinetic Anchor

The nitrogen at position 1 (N1) is the primary handle for optimizing ADME properties.

-

Unsubstituted (NH): Essential for H-bond donation (e.g., interacting with the "hinge" region in kinases). However, this often leads to poor permeability due to high polarity.

-

Aryl/Alkyl Substitution: Capping N1 improves lipophilicity and membrane permeability. In COX-2 inhibitors like Celecoxib , the N1-phenyl ring bearing a sulfonamide is critical for locking the molecule into the COX-2 secondary pocket (Arg120 interaction).

The C3/C5 Axis: Steric vs. Electronic Control[3]

-

C3 Position: Often dictates potency. Bulky groups here can induce steric clashes with "gatekeeper" residues in kinases, improving selectivity.

-

C5 Position: The "regioselectivity trap." Substituents here often twist the N1-phenyl ring out of planarity. While this can improve solubility by disrupting crystal packing, it creates significant synthetic challenges in controlling regioisomer formation (discussed in Part 3).

The C4 Position: Electronic Tuning

This is the "fine-tuning" knob. Electron-withdrawing groups (EWGs) at C4 decrease the electron density of the pyrazole nitrogens, modulating the pKa and, consequently, the H-bond acceptor capability of N2.

Visualization: Pyrazole SAR Logic

Figure 1: Structural Activity Relationship (SAR) map of the pyrazole scaffold, highlighting the functional role of each substitution vector.

Part 2: Mechanistic Profiles & Therapeutic Classes

Kinase Inhibition: The Hinge Binder

In oncology, pyrazoles are dominant because they mimic the purine ring of ATP.

-

Mechanism: The N2 nitrogen acts as an H-bond acceptor, and the C3-substituent (often an amine or amide) acts as a donor. This "Donor-Acceptor" motif binds to the backbone of the kinase hinge region (e.g., Glu/Leu residues).

-

Case Study (Ruxolitinib): A JAK1/2 inhibitor where the pyrazole ring is fused to a pyrimidine.[3] The pyrazole NH forms a critical hydrogen bond with the kinase hinge, anchoring the molecule, while the nitrile group extends into the hydrophobic pocket to gain potency.

Anti-Inflammatory: COX-2 Selectivity[5][6]

-

Mechanism: Unlike COX-1, the COX-2 enzyme has a hydrophilic side pocket containing Arg120.

-

Case Study (Celecoxib): The pyrazole core serves as a rigid spacer. It orients a sulfonamide group on the N1-phenyl ring to ionically bond with Arg120. Simultaneously, a bulky CF3 group at C3 prevents the molecule from entering the narrower channel of COX-1, ensuring selectivity and reducing gastrointestinal toxicity.

Factor Xa Inhibition (Anticoagulation)

-

Case Study (Apixaban): Here, the pyrazole is part of a fused system.[4] It does not bind the catalytic triad directly but serves as a scaffold to orient the P1 and P4 pharmacophores (aryl groups) into the S1 and S4 pockets of Factor Xa.

Data Summary: Pyrazole Clinical Agents

| Drug | Target | Indication | Key Pyrazole Function |

| Celecoxib | COX-2 | Inflammation | Rigid scaffold; orients sulfonamide to Arg120. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge binder; mimics ATP adenine.[5] |

| Crizotinib | ALK/ROS1 | NSCLC | Hinge binder; 3-position substituent dictates selectivity. |

| Apixaban | Factor Xa | Thrombosis | Structural spacer; orients S1/S4 binding groups. |

Part 3: Synthesis & Optimization Strategy

The synthesis of substituted pyrazoles is deceptively simple but fraught with regioselectivity issues. The classic Knorr Pyrazole Synthesis (condensation of 1,3-diketones with hydrazines) often yields a mixture of 1,3- and 1,5-isomers.

The Regioselectivity Challenge

When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, the nucleophilic attack can occur at either carbonyl.

-

Solution: Control the pH or use enaminones. Under acidic conditions, the hydrazine attacks the less hindered carbonyl.[6] Using fluorinated solvents (e.g., TFE) has also been shown to shift regioselectivity by altering the hydrogen-bonding network of the transition state.

Visualization: Kinase Binding Logic

Figure 2: Mechanism of Action for Pyrazole-based Kinase Inhibitors, illustrating the critical hinge interaction.

Part 4: ADMET & Toxicology[9]

Metabolic Hotspots

-

N-Dealkylation: N-alkyl pyrazoles are prone to oxidative dealkylation by CYP450 enzymes.

-

Oxidation: While the pyrazole ring itself is relatively stable, C4-unsubstituted pyrazoles can undergo oxidation.

-

Glucuronidation: The "naked" NH of a pyrazole is a prime target for UGT enzymes, leading to rapid clearance. Capping this position or steric shielding is often required.

Toxicology Alerts

-

Hydrazine Residues: Synthesis often involves hydrazine derivatives, which are genotoxic. Strict control strategy: Final APIs must be tested for hydrazine levels (typically < 1-10 ppm).

-

CYP Inhibition: Some lipophilic pyrazoles inhibit CYP2C9, leading to drug-drug interactions (DDIs).

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

A self-validating protocol avoiding the common regioisomer mixture of the Knorr synthesis.

Principle: Utilization of an enaminone intermediate directs the hydrazine attack to a specific carbon, ensuring 1,5-regioselectivity (or 1,3 depending on conditions).

Materials:

-

1,3-Diketone or Acetylenic ketone

-

Aryl hydrazine hydrochloride

-

Ethanol (absolute)

-

Catalytic HCl (or Acetic Acid)

Workflow:

-

Enaminone Formation: React the ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 4 hours.

-

Validation: Monitor by TLC (disappearance of ketone). The enaminone is usually a yellow solid.

-

-

Cyclization: Dissolve the isolated enaminone in Ethanol. Add the Aryl hydrazine (1.1 eq).

-

Reflux: Heat to 80°C for 2-6 hours.

-

Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

-

QC Check: 1H NMR is mandatory.

-

Diagnostic Signal: The Pyrazole C4-H appears as a singlet around 6.5-7.0 ppm. NOE (Nuclear Overhauser Effect) studies between the N1-aryl and C5-substituent confirm the regioisomer.

-

Protocol B: Kinase Inhibition Assay (IC50 Determination)

A standard FRET-based assay to validate pyrazole potency.

Materials:

-

Recombinant Kinase (e.g., JAK2)

-

Peptide Substrate (biotinylated)

-

ATP (at Km concentration)

-

Test Pyrazole Compound (dissolved in DMSO)

-

Detection Reagents (Europium-anti-phospho-antibody, APC-Streptavidin)

Workflow:

-

Preparation: Prepare a 3-fold serial dilution of the pyrazole compound in a 384-well plate (10 concentrations).

-

Enzyme Reaction: Add Kinase buffer, ATP, Peptide Substrate, and the Test Compound.

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.

-

-

Detection: Add the Stop Solution containing the Eu-antibody and APC-Streptavidin.

-

Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). If phosphorylation occurred, the Antibody binds the peptide. Streptavidin binds the biotin. The proximity causes energy transfer.

-

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader.

-

Analysis: Plot Log[Inhibitor] vs. Response. Fit to a sigmoidal dose-response curve to calculate IC50.

References

-

Review of Pyrazole Pharmacology

- Pharmacological Activities of Pyrazole and Its Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

-

Regioselective Synthesis

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters (2014).

-

Kinase Binding Modes

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). PMC / NIH (2021).

-

COX-2 Inhibition Mechanisms

- Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.

-

Metabolic Stability & ADME

-

Metabolism of five membered nitrogen containing heterocycles.[4] Hypha Discovery.

-

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies [ijrrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bivalent binding mode of an amino-pyrazole inhibitor indicates the potentials for CK2α1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Review of synthesis methods for 1,3-diaryl-1H-pyrazol-4-ols

Executive Summary & Strategic Importance

The 1,3-diaryl-1H-pyrazol-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its non-hydroxylated pyrazole counterparts due to the presence of the C4-hydroxyl group. This moiety serves as a critical hydrogen-bonding donor/acceptor site, significantly altering the physicochemical properties (LogP, solubility) and binding affinity of the molecule.

This class of compounds has demonstrated high-value biological activities, including:

-

COX-2 Inhibition: Structural analogues of Celecoxib with modified selectivity profiles.

-

Antimicrobial & Antifungal: Potent activity against multi-drug resistant (MDR) strains like S. aureus (MRSA).

-

Cytotoxicity: Antiproliferative efficacy against MCF7 and HEPG2 cancer cell lines.[1]

This guide details the most robust synthetic pathways for accessing this scaffold, prioritizing the

Retrosynthetic Analysis & Pathway Selection

To synthesize 1,3-diaryl-1H-pyrazol-4-ols, two primary disconnections are logically sound. The choice depends on the availability of starting materials and the desired substitution pattern.

Route A: The Chalcone Epoxide Strategy (Primary)

This is the industry-standard approach for introducing the C4-hydroxyl group in situ without requiring a separate oxidation step of the aromatic ring.

-

Precursors: Acetophenones + Benzaldehydes

Chalcones -

Key Reagent: Hydrazines (Hydrazine hydrate, Phenylhydrazine).

-

Mechanism: Nucleophilic attack of hydrazine on the epoxy-ketone, followed by cyclization and acid-mediated dehydration.

Route B: The 1,3-Dicarbonyl Strategy (Convergent)

-

Precursors: 1,3-Diaryl-1,3-propanediones.

-

Limitation: Standard 1,3-diketones yield pyrazoles without the 4-OH. Accessing the 4-ol requires a 2-hydroxy-1,3-dicarbonyl precursor, which is often unstable or requires multi-step synthesis (e.g., via Baker-Venkataraman rearrangement of

-hydroxy esters). Therefore, Route A is preferred for the specific 4-ol target.

Visualized Reaction Mechanism (Route A)

The following diagram illustrates the mechanistic cascade for the conversion of chalcone epoxides to 1,3-diaryl-1H-pyrazol-4-ols in acidic media.

Caption: Mechanistic pathway from chalcone to pyrazol-4-ol via the epoxy-ketone intermediate, highlighting the critical cyclization and dehydration steps.[1][2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Chalcone Epoxides (Precursor)

Prerequisite for the main synthesis.

Reagents:

-

Substituted Acetophenone (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrogen Peroxide (30%

)[3] -

Ethanol / Methanol

Workflow:

-

Chalcone Formation: Dissolve acetophenone and benzaldehyde in ethanol (20 mL). Add 10% NaOH (5 mL) dropwise at 0–5°C. Stir at room temperature (RT) for 6–12 hours. The chalcone precipitates as a solid.[4] Filter, wash with cold water/ethanol, and recrystallize.

-

Epoxidation: Dissolve the chalcone (10 mmol) in acetone/methanol (30 mL). Add 15% NaOH (5 mL) followed by 30%

(5 mL) dropwise at 0°C. -

Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Isolation: Pour the mixture into ice water. The epoxide precipitates as a white/pale yellow solid. Filter and wash with water.

-

Yield Expectation: 75–90%.[5]

-

Quality Check: IR should show loss of

-unsaturated C=C stretch and appearance of epoxide C-O-C bands.

-

Protocol 2: Cyclocondensation to 1,3-Diaryl-1H-pyrazol-4-ol

The "Golden Protocol" adapted from Madhavilatha et al. (2022) and Ovonramwen (2021).

Reagents:

-

Chalcone Epoxide (from Protocol 1) (1.0 equiv)

-

Aryl Hydrazine (e.g., Phenylhydrazine, 2,4-DNP) (1.0–1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: None (AcOH acts as solvent and catalyst) or catalytic

if using ethanol.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone epoxide (e.g., 2.24 g, 10 mmol) in Glacial Acetic Acid (20–30 mL).

-

Addition: Add the hydrazine derivative (10 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (118°C) for 4–8 hours.

-

Work-up: Cool the reaction mixture to RT and pour onto crushed ice (approx. 100 g) with vigorous stirring.

-

Precipitation: The crude product will precipitate as a solid. Allow it to settle for 30 minutes.

-

Purification: Filter the solid. Wash copiously with water to remove acetic acid. Recrystallize from Ethanol or Methanol.

-

Alternative: If an oil forms, extract with Ethyl Acetate, wash with

(sat.), dry over

-

Comparative Data & Yield Optimization

The following table summarizes the efficiency of this protocol across different substitution patterns, derived from recent literature benchmarks.

| Substrate (R-Ph) | Hydrazine (R'-NHNH2) | Conditions | Time (h) | Yield (%) | Ref |

| Phenyl | Phenylhydrazine | AcOH, Reflux | 6 | 82% | [1] |

| 4-Cl-Phenyl | Phenylhydrazine | AcOH, Reflux | 5 | 78% | [1] |

| 4-OMe-Phenyl | 2,4-DNP | AcOH, Reflux | 6 | 85% | [2] |

| Phenyl | Hydrazine Hydrate | EtOH, | 8 | 65% | [3] |

Technical Insight: Electron-withdrawing groups (EWGs) on the hydrazine (e.g., 2,4-Dinitrophenyl) often increase the yield and crystallinity of the product due to reduced basicity, preventing side reactions. However, for drug development, the N-unsubstituted or N-phenyl variants are often more desirable, requiring careful control of the reflux time to prevent degradation.

References

-

Madhavilatha, B., et al. (2022). Synthesis of 1-aryl/1,3-diaryl-1H-pyrazol-4-ols and 1-aryl/1,3-diaryl-4-(prop-2-ynyloxy)-1H-pyrazoles. Russian Journal of Bioorganic Chemistry.

-

Ovonramwen, O. B. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone. African Journal of Online.

-

Yang, Y., et al. (2011).[8] Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones. Beilstein Journal of Organic Chemistry.

-

Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. akademisains.gov.my [akademisains.gov.my]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. ijcrt.org [ijcrt.org]

Fluorinated Heterocycles in Medicinal Chemistry: A Technical Guide

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has evolved from a niche optimization tactic to a fundamental pillar of modern drug design.[1][2][3] Approximately 20% of all pharmaceuticals and 30% of "blockbuster" drugs contain fluorine, with a significant proportion featuring fluorinated heterocycles .[2][3][4] This guide analyzes the physicochemical "Fluorine Effect," details advanced synthetic methodologies (from de novo construction to late-stage functionalization), and examines the structural logic behind FDA-approved case studies like Sotorasib and Celecoxib.

Part 1: The "Fluorine Effect" in Heterocyclic Scaffolds

The strategic replacement of hydrogen (Van der Waals radius

Physicochemical Modulation[5][6]

-

pKa Depression: Fluorine is the most electronegative element (

). When attached directly to a basic heterocycle (e.g., pyridine), it drastically reduces the basicity of the ring nitrogen via strong inductive effects ( -

Lipophilicity (LogP/LogD):

-

Monofluorination: Often decreases lipophilicity (

) due to the high polarity of the C-F bond, despite fluorine’s hydrophobicity. -

Trifluoromethylation (

): significantly increases lipophilicity due to the increased surface area and "fatty" nature of the fluorous domain.[6]

-

-

Conformational Locking: The "Gauche Effect" and dipole-dipole repulsion can be used to lock flexible rings (e.g., piperidines, pyrrolidines) into a bioactive conformation, reducing the entropic penalty of binding.

Metabolic Stability

The C-F bond energy (

Visualization: The Fluorine Impact Matrix

Figure 1: Mechanistic impact of fluorine substitution on heterocyclic drug properties.

Part 2: Synthetic Strategies for Fluorinated Heterocycles[2][7][8]

Synthesis is divided into two primary schools of thought: Building Block Approaches (early-stage) and Late-Stage Functionalization (LSF) .[6][5][7]

Strategy 1: De Novo Synthesis (Building Block Approach)

This is the classical method, offering high regiocontrol. It involves cyclizing precursors that already contain the fluorine motif.

-

Common Reagents: Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetate, Trifluoroacetyl chloride.[5]

-

Application: Synthesis of trifluoromethyl-pyrazoles, pyrimidines, and isoxazoles.

-

Pros: Guaranteed regiochemistry; scalable.

-

Cons: Limited structural diversity; linear synthesis.[7]

Strategy 2: Late-Stage Functionalization (LSF)

LSF allows for the direct introduction of fluorine or fluoroalkyl groups onto a complex scaffold.[6][7] This is critical for "Fluorine Scanning" in lead optimization.

A. Radical C-H Trifluoromethylation (Photoredox)

Using visible light and a photocatalyst to generate

-

Reagents: Langlois Reagent (

) or Togni Reagent.[6][5][7] -

Catalyst:

or Eosin Y.[6][5][7] -

Mechanism: Oxidative quenching cycle generates

, which adds to the heterocycle.

B. Nucleophilic Fluorination (Transition Metal Catalyzed)

-

Reagents: AgF, CsF, or nucleophilic sources like PDSI.

-

Method: Pd- or Cu-catalyzed cross-coupling of heteroaryl halides with fluoride sources.[6][7]

Visualization: Synthetic Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route based on scaffold maturity.[6][7]

Part 3: Strategic Applications & Case Studies

Sotorasib (Lumakras) - KRAS G12C Inhibitor[5][6][7][9][10]

-

Target: KRAS G12C mutation in Non-Small Cell Lung Cancer (NSCLC).[6][5][7]

-

Fluorine Motif: 6-Fluoro-pyrido[2,3-d]pyrimidin-2(1H)-one .[6][5][7][8][9]

-

Role of Fluorine:

-

The fluorine atom at the C6 position of the pyridopyrimidine core modulates the electron density of the ring, influencing the pKa and hydrogen-bonding potential of the adjacent amide.

-

It also provides metabolic protection against oxidation on the electron-rich aromatic ring.[7]

-

-

Significance: First FDA-approved KRAS inhibitor, overcoming the "undruggable" nature of the target.

Celecoxib (Celebrex) - COX-2 Inhibitor[5][6][7][11]

-

Fluorine Motif: 3-Trifluoromethyl-pyrazole .[6][7][10][11][12]

-

Role of Fluorine:

-

Selectivity: The bulky, lipophilic

group fits into a hydrophobic side pocket present in COX-2 but not COX-1 (due to the Ile523 -

Metabolism: The

group blocks metabolic oxidation at the 3-position.[6][7]

-

Mefloquine (Lariam) - Antimalarial[5][6][7]

-

Target: Plasmodium falciparum.[7]

-

Fluorine Motif: 2,8-Bis(trifluoromethyl)quinoline .[6][5][7][13]

-

Role of Fluorine:

Part 4: Experimental Protocols

Protocol A: Photoredox C-H Trifluoromethylation of Heteroarenes

Adapted from MacMillan et al. and chemically validated methods.

Objective: Direct installation of a

Materials:

-

Reagent: Triflyl chloride (

) or Langlois Reagent ( -

Photocatalyst:

(1 mol%) or -

Solvent: Acetonitrile (

) or DMSO[6][5][7]

Step-by-Step Workflow:

-

Setup: In a flame-dried vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol), photocatalyst (0.005 mmol), and

(2.0 equiv, if using Langlois reagent). -

Degassing: Dissolve in anhydrous MeCN (5 mL). Sparge with Argon for 15 minutes to remove oxygen (radical quencher).[6][5][7]

-

Initiation: Add the trifluoromethyl source (

or -

Irradiation: Place the vial 2-3 cm away from the Blue LED source. Stir vigorously at room temperature for 12-24 hours. Fan cooling may be required to maintain ambient temperature.

-

Workup: Dilute reaction mixture with water and extract with ethyl acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism Visualization:

Figure 3: Photoredox catalytic cycle for radical trifluoromethylation.

Part 5: Future Directions & Emerging Trends

-

Fluorine-18 PET Imaging: The translation of medicinal chemistry into diagnostics. 18F-labeled heterocycles (e.g., Piflufolastat F 18 ) are becoming standard for oncological imaging due to the optimal half-life of 18F (110 min).[6][5][7]

-

Pentafluorosulfanyl (

) Group: Known as "Super-Trifluoromethyl."[6][5][7] It is more lipophilic and electron-withdrawing than -

Chiral Fluorinated Heterocycles: Asymmetric synthesis of heterocycles with fluorine at stereogenic centers to probe specific receptor pockets with high fidelity.

References

-

Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[6][5][7]

-

Hähler, T., et al. (2021).[5] Sotorasib (AMG 510): The First FDA-Approved KRAS G12C Inhibitor.[6][5][7] ChemMedChem, 16(16), 2565.[5] Link[6][5][7]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link[6][5][7]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.[6][5][7] Link[6][5][7]

-

Inoue, M., et al. (2020).[5] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[6][7] Pharmaceuticals, 16(8), 1162.[5] Link[6][5][7]

-

Penchala, S. C., et al. (2015).[5] Celecoxib: A COX-2 Inhibitor for the Treatment of Pain and Inflammation.[10][14] Journal of Pain & Palliative Care Pharmacotherapy, 29(2), 163-174.[6][5] Link[6][5][7]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glecaprevir - Wikipedia [en.wikipedia.org]

- 6. Lenacapavir - Wikipedia [en.wikipedia.org]

- 7. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Celecoxib | 169590-42-5 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol via Acid-Catalyzed Knorr Cyclization

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Pyrazole scaffolds are foundational in numerous pharmacologically active agents, and the 4-hydroxy substitution offers a key vector for further functionalization or for modulating physicochemical properties.[1][2] The described methodology is centered on the classic Knorr pyrazole synthesis, a reliable and straightforward cyclocondensation reaction.[3][4] We detail a step-by-step procedure for the reaction between ethyl 4-fluorobenzoylacetate and 4-fluorophenylhydrazine under acidic catalysis. This guide emphasizes the mechanistic rationale behind the protocol, offers detailed characterization data, and includes troubleshooting insights to ensure reproducible, high-yield synthesis.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of blockbuster drugs such as Celecoxib and various other agents with anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated pyrazoles highly sought-after targets.[7] The target molecule, 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol, combines these features with a 4-hydroxy group, which exists in tautomeric equilibrium with its pyrazolone form. This functional handle is pivotal for establishing hydrogen bond interactions in biological targets or for serving as a synthetic anchor point.

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and efficient methods for constructing the pyrazole ring.[3][4] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10] Our choice of a β-keto ester (ethyl 4-fluorobenzoylacetate) as the 1,3-dicarbonyl component is deliberate. The differential reactivity between the ketone and ester carbonyls governs the regioselectivity of the initial condensation, reliably leading to the desired isomer.[11]

Mechanistic Pathway: The Knorr Pyrazole Synthesis

The reaction proceeds through a well-established acid-catalyzed pathway.[5][12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic nitrogen atom of 4-fluorophenylhydrazine on the protonated ketone carbonyl of ethyl 4-fluorobenzoylacetate. This step is regioselective because the ketone is more electrophilic than the ester.[11] Subsequent dehydration yields a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the five-membered heterocyclic ring.

-

Aromatization: The resulting tetrahedral intermediate collapses, eliminating ethanol. The final product is formed via tautomerization of the pyrazolone to the more stable aromatic 4-hydroxypyrazole tautomer.

Caption: Figure 2: Experimental Workflow Diagram.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-fluorobenzoylacetate (1.05 g, 5.0 mmol), 4-fluorophenylhydrazine hydrochloride (0.90 g, 5.5 mmol), and absolute ethanol (25 mL).

-

Catalyst Addition: Begin stirring the suspension and add glacial acetic acid (~2 mL) dropwise. The acetic acid not only catalyzes the reaction but also helps to liberate the free hydrazine from its hydrochloride salt.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 to 4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The product spot should be significantly more polar than the starting ester.

-

Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form immediately.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any residual acid and salts. A subsequent wash with a cold, dilute sodium bicarbonate solution, followed by more water, can ensure complete acid removal. [13]7. Purification: Transfer the crude solid to a clean flask and perform recrystallization using hot ethanol. [14]Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight. Calculate the final yield.

Characterization and Expected Results

The purified product should be a stable, crystalline solid. Proper characterization is essential to confirm the structure and purity of the synthesized 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~180-190 °C (based on similar structures)[15] |

| Yield | 75-85% |

| Solubility | Soluble in DMSO, acetone; sparingly soluble in ethanol, methanol [14] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.0 (s, 1H, -OH), ~7.8-7.2 (m, 8H, Ar-H). The exact shifts of the aromatic protons will show characteristic coupling patterns for 1,4-disubstituted benzene rings. [15] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (d, C-F), ~145-120 (Ar-C and Pyrazole-C), ~116 (d, C-C-F). Expect to see characteristic doublets due to C-F coupling. |

| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (broad, O-H stretch), ~3100 (Ar C-H stretch), ~1600 (C=N, C=C stretch), ~1220 (C-F stretch). |

| Mass Spec. (ESI+) | m/z: Calculated for C₁₅H₁₀F₂N₂O [M+H]⁺: 273.08. Found: 273.xx. |

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is poor, ensure the 4-fluorophenylhydrazine HCl was fresh and that sufficient acetic acid was used to free the base. Incomplete reaction can be addressed by extending the reflux time.

-

Purification Issues: Pyrazole derivatives can sometimes be poorly soluble, making recrystallization challenging. If ethanol is ineffective, a binary solvent system (e.g., dissolving in minimal hot acetone and adding hexane until cloudy) may be employed. [14]* Safety: Hydrazine derivatives are toxic and potential carcinogens; always handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. Glacial acetic acid is corrosive. Avoid inhalation and skin contact.

Conclusion

The Knorr cyclocondensation provides an efficient, reliable, and scalable route to 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol. The protocol described herein is robust and leverages readily available starting materials. By explaining the underlying mechanism and providing detailed procedural steps and characterization data, this application note serves as a valuable resource for researchers in synthetic and medicinal chemistry engaged in the development of novel heterocyclic compounds.

References

- Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).

- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

- dealing with poor solubility of pyrazole deriv

- Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.

- Process for the purification of pyrazoles.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- A REVIEW ON PYRAZOLE AN ITS DERIV

- The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives

- 4-hydroxypyrazole synthesis. ChemicalBook.

- Pyrazole synthesis. Organic Chemistry Portal.

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.

- NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC. LOCKSS.

- Method for purifying pyrazoles.

- Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. PubMed.

- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.

- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.

- Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry.

- Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI.

- Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential.

Sources

- 1. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. rsc.org [rsc.org]

- 12. name-reaction.com [name-reaction.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for Purity Analysis of Fluorinated Pyrazoles

Executive Summary

Fluorinated pyrazoles represent a critical scaffold in modern kinase inhibitors and agrochemicals. However, their purity analysis presents a unique chromatographic paradox: the pyrazole core is basic and prone to peak tailing due to silanol interactions, while the fluorine substituents introduce electronegativity that alters dipole moments and lipophilicity in non-linear ways.

Standard C18 alkyl phases often fail to resolve the most critical impurities: regioisomers (N1 vs. N2 alkylation) and desfluoro analogs . This guide details a self-validating method development strategy, pivoting from traditional hydrophobic retention to fluorophilic and shape-selective mechanisms using Pentafluorophenyl (PFP) stationary phases.

Part 1: The Physicochemical Framework

Effective method development requires understanding the analyte's behavior at the molecular level.[1]

The Basicity Challenge

Pyrazoles are weak bases (

-

Directive: The mobile phase pH must be controlled. We utilize Low pH (pH < 3.0) to ensure the pyrazole is fully protonated (

), masking silanol interactions via high ionic strength or specific buffer selection.

The "Fluorine Effect"

Fluorine is small but highly electronegative. It does not behave simply as a "hydrophobic" tag.[2]

-

On C18 Columns: Fluorination often increases retention due to hydrophobicity, but regioisomers with F-atoms in different positions often co-elute because the hydrophobic surface area remains similar.

-

On PFP Columns: The electron-deficient ring of the PFP ligand engages in

interactions and specific fluorophilic retention . This phase can discriminate between isomers based on the position of the fluorine atom relative to the nitrogen lone pair.

Part 2: Strategic Method Development Workflows

Workflow 1: Column Selection Strategy

Do not default to C18. Use the following logic to determine the stationary phase.

Figure 1: Decision matrix for stationary phase selection. PFP phases are prioritized when regio-selectivity is required.

Part 3: Experimental Protocols

Protocol A: The "Scouting" Gradient (PFP Focused)

This protocol is designed to maximize the separation of closely eluting desfluoro impurities and regioisomers.

Objective: Rapidly assess retentivity and peak symmetry.

| Parameter | Setting | Rationale |

| Column | Pentafluorophenyl (PFP), | Fused core particles provide UHPLC-like efficiency at lower backpressures. PFP provides orthogonal selectivity to C18. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | Low pH suppresses silanol activity; Formate is MS-compatible. |

| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for N-heterocycles compared to Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 35°C | Critical: Fluorine retention is temperature sensitive. 35°C is a sweet spot for mass transfer without losing shape selectivity. |

| Detection | UV @ 254 nm (or | Dual detection ensures non-chromophoric impurities are not missed. |

Gradient Table (Scouting):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 15.0 | 95 |

| 18.0 | 95 |

| 18.1 | 5 |

| 23.0 | 5 (Re-equilibration) |

Protocol B: Optimized Purity Method (The "Gold Standard")

If the scouting run shows promise but lacks baseline resolution (

Mechanistic Adjustment: Regioisomers of fluorinated pyrazoles often differ slightly in their basicity due to the inductive effect of the fluorine position relative to the basic nitrogen. We exploit this by fine-tuning the pH.

Step-by-Step Optimization:

-

Buffer Switch: Change Mobile Phase A to 0.1% Trifluoroacetic Acid (TFA) in water.

-

Why? TFA is a strong ion-pairing agent. It neutralizes the positive charge on the pyrazole more effectively than formate, sharpening the peak shape significantly.

-

Note: If MS sensitivity is critical, stick to Formic Acid but increase concentration to 0.1%.

-

-

Methanol Injection: Introduce Methanol as a co-solvent in Mobile Phase B (e.g., 50:50 MeCN:MeOH).

-

Why? Methanol enables different hydrogen bonding capabilities with the PFP fluorine atoms, often altering selectivity for fluorinated isomers.

-

Final Optimized Parameters:

-

Column: PFP (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5).

-

MP A: 0.1% Formic Acid in Water.

-

Gradient: Shallow gradient (e.g., 0.5% B increase per minute) across the elution window of the isomers.

Part 4: Troubleshooting & Validation Logic

Resolving Critical Pairs (Regioisomers)

The most common failure mode is the co-elution of N1-alkyl and N2-alkyl pyrazoles.

Diagnostic Workflow:

-

Check Peak Width: If the peak is broad (

min), it may be co-elution. -

Run "Orthogonal" Check: Inject the sample on a C18 column. If the peak profile changes (e.g., 1 peak becomes 2, or retention shifts drastically), you have confirmed method specificity issues.

-

Temperature Effect: Lower the column temperature to 25°C .

Figure 2: Optimization loop for resolving critical isomeric pairs.

Defluorinated Impurities

Desfluoro analogs (where F is replaced by H) are common synthetic byproducts.

-

Detection: These often elute before the fluorinated parent on C18 (due to lower hydrophobicity) but may elute after or very close on PFP depending on the specific interactions.

-

Validation: You must synthesize or purchase the desfluoro standard to validate the retention time. Do not rely solely on MS, as ionization efficiency varies significantly between F and H analogs.

References

-

Regalado, E. L., et al. (2015).[11] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

-

Euerby, M. R., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

-

Welch, C. J., et al. (2014).[12] Chromatographic separation of fluorine-containing pharmaceuticals. Journal of Chromatography A.

-

Przybyciel, M. (2005). Fluorinated HPLC Phases: Looking Beyond C18. LCGC Europe.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ijcpa.in [ijcpa.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. welch-us.com [welch-us.com]

- 11. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. daneshyari.com [daneshyari.com]

Application Note: A Validated Protocol for Assessing the Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: Pyrazole derivatives represent a promising class of heterocyclic compounds with significant potential as anticancer agents, targeting various cellular pathways to inhibit tumor growth.[1][2] A crucial first step in evaluating these novel compounds is to accurately quantify their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and proliferation.[3] This document provides a comprehensive, field-validated protocol for utilizing the MTT assay to screen pyrazole derivatives. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

The Scientific Principle: From Viability to a Quantifiable Signal

The MTT assay is a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Its mechanism is rooted in the enzymatic reduction of a tetrazolium salt.

-

The Conversion Process: The assay utilizes the yellow, water-soluble tetrazolium salt, MTT.[6] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria but also in other cellular compartments like the endoplasmic reticulum, cleave the tetrazolium ring.[7][8][9]

-

Formation of Formazan: This enzymatic reduction converts the yellow MTT into a purple, water-insoluble crystalline product called formazan.[6] These crystals accumulate within the cell.

-

Quantification: The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3] To quantify this, a solubilizing agent, most commonly Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.[3][7] The absorbance of this purple solution is then measured using a spectrophotometer (microplate reader), typically at a wavelength of 570 nm.[8] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and signifies the cytotoxic effect of the tested compound.[8][10]

Caption: Mechanism of MTT reduction in viable cells.

Validated Experimental Protocol

This protocol is designed for adherent cancer cell lines cultured in 96-well microplates. Optimization of cell seeding density and incubation times is critical and should be performed for each specific cell line.

Essential Materials and Reagents

-

Cells: Cancer cell line of interest (e.g., A549, MCF-7, HeLa), maintained in the exponential growth phase.[11]

-

Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Pyrazole Derivatives: Stock solutions prepared in sterile DMSO (e.g., 10-100 mM). Store protected from light at -20°C.

-

MTT Reagent (5 mg/mL):

-

Dissolve MTT powder (CAS 298-93-1) in sterile, Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[4]

-

Vortex thoroughly to ensure complete dissolution.

-

Sterilize the solution by passing it through a 0.2 µm syringe filter.[4]

-

Crucial: Store in a light-protected container (e.g., wrapped in aluminum foil) at 4°C for frequent use or at -20°C for long-term storage.[3] Discard if the solution shows any signs of precipitation or color change.

-

-

Solubilization Solution:

-

Equipment & Consumables:

Experimental Workflow

Caption: Step-by-step experimental workflow for the MTT assay.

Step-by-Step Methodology

Day 1: Cell Seeding

-

Harvest and count cells that are in a healthy, logarithmic growth phase.[12]

-

Dilute the cell suspension to the predetermined optimal density (typically between 1,000 and 100,000 cells/well) in complete growth medium.[8]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Expert Tip: To mitigate "edge effects" caused by evaporation, do not use the outermost perimeter wells for experimental data. Instead, fill them with 200 µL of sterile PBS or medium.[12]

-

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.[8][13]

Day 2: Treatment with Pyrazole Derivatives

-

Visually inspect the cells under a microscope to confirm proper attachment and morphology.

-

Prepare serial dilutions of your pyrazole derivatives in complete growth medium from your DMSO stock.

-

Causality: A vehicle control containing the highest concentration of DMSO used in the treatment wells (typically ≤0.5%) must be included to ensure that the solvent itself is not causing cytotoxicity.[12]

-

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of medium containing the appropriate concentration of the pyrazole derivative (or vehicle control) to the designated wells. Include "untreated control" wells (cells + medium with vehicle) and "blank" wells (medium only, no cells).[8]

-

Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (Assuming 48h Treatment): MTT Incubation and Measurement

-

Following the treatment period, carefully aspirate the medium containing the test compounds.

-

Add 50 µL of fresh serum-free medium to each well.[7]

-

Add 50 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 2.5 mg/mL).[7]

-

Gently mix and return the plate to the incubator for 2-4 hours. The optimal incubation time can vary between cell lines and should be sufficient to produce visible purple precipitate when viewed under a microscope.[8]

-

After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]

-

Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization.[7] Pipetting up and down can also aid this process.

-

Trustworthiness: Incomplete solubilization is a major source of error. Visually confirm that all purple crystals have dissolved into a homogenous solution before proceeding.[7]

-

-

Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to correct for background signals.[7] Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Interpretation

Calculating Percent Viability

-

Correct for Background: Subtract the average absorbance of the "blank" (medium only) wells from all other readings (controls and treated wells).[8][14]

-

Calculate Percent Viability: Normalize the data to the untreated control. The viability of the control cells is considered 100%.

% Cell Viability = ( [Corrected Absorbance of Treated Cells] / [Corrected Absorbance of Untreated Control] ) x 100 [14][15]

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[16] It is a standard measure of a compound's potency.

-

Plot the Data: Create a scatter plot with the logarithm of the pyrazole derivative concentration on the X-axis and the corresponding % Cell Viability on the Y-axis.

-

Fit a Dose-Response Curve: Use a statistical software package (e.g., GraphPad Prism) to perform a non-linear regression analysis, fitting the data to a sigmoidal (four-parameter logistic) dose-response curve.[16][17]

-

Obtain IC₅₀: The software will calculate the IC₅₀ value from this curve.

Sample Data Presentation

| Pyrazole Derivative Conc. (µM) | Mean Corrected Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.150 | 100.0% |

| 1 | 1.092 | 94.9% |

| 5 | 0.863 | 75.0% |

| 10 | 0.581 | 50.5% |

| 25 | 0.288 | 25.0% |

| 50 | 0.115 | 10.0% |

| Calculated IC₅₀ | ~9.8 µM |

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause(s) | Expert Recommendation(s) |

| High Background Absorbance | - Microbial (bacterial/yeast) contamination of cultures.[8] - Interference from phenol red in the medium.[12] - The test compound directly reduces MTT. | - Visually inspect plates for contamination before adding MTT.[8] - Consider using phenol red-free medium for the assay incubation steps.[12] - Run a control with the compound in medium without cells to check for chemical interference.[18] |

| Low Absorbance Readings | - Seeding density is too low.[12] - Incubation time with MTT is too short.[12] - Cells are not healthy or are in a senescent state. | - Optimize cell number by performing a cell titration curve to ensure the assay is in the linear range.[8] - Increase MTT incubation time; check for formazan formation microscopically.[8] - Use cells with a low, consistent passage number and ensure they are in the log growth phase.[12] |